molecular formula C12H10N2O2 B8402391 3-Nitropyridine, 2-(4-methylphenyl)-

3-Nitropyridine, 2-(4-methylphenyl)-

Cat. No.: B8402391
M. Wt: 214.22 g/mol
InChI Key: RQQJAMKQXWKJMY-UHFFFAOYSA-N
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Description

3-Nitropyridine, 2-(4-methylphenyl)- is a nitropyridine derivative characterized by a pyridine ring substituted with a nitro group (-NO₂) at position 3 and a 4-methylphenyl group (-C₆H₄CH₃) at position 2.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-methylphenyl)-3-nitropyridine

InChI

InChI=1S/C12H10N2O2/c1-9-4-6-10(7-5-9)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3

InChI Key

RQQJAMKQXWKJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The presence of the nitro group in 3-nitropyridine derivatives increases their electrophilicity, making them valuable intermediates in organic synthesis. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The electron-withdrawing nature of the nitro group facilitates nucleophilic attacks at the pyridine ring. Research has shown that nucleophiles preferentially attack the 4-position when using 3-nitropyridine as a substrate .
  • Amination Reactions : Selective amination of 3-nitropyridine can be achieved under specific conditions, leading to derivatives such as 2-amino-5-nitropyridine with high yields .
  • Functionalization : The compound can be functionalized through various synthetic routes, allowing for the introduction of different substituents that can modify its chemical properties and biological activity.

Research indicates that nitropyridines, including 3-nitropyridine, 2-(4-methylphenyl)-, exhibit diverse biological activities. Some notable applications include:

  • Antimicrobial Agents : Certain derivatives have demonstrated potential as antimicrobial agents by interacting with bacterial enzymes or disrupting cellular processes.
  • Neurochemical Modulation : The structural features suggest potential therapeutic applications in modulating neurochemical pathways, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : Studies have shown that nitropyridine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, highlighting their potential as drug candidates .

Synthetic Routes

Several synthetic methods have been developed for producing 3-nitropyridine derivatives:

Synthetic Method Description Yield/Outcome
Nitration with Dinitrogen PentoxideReaction of pyridine with dinitrogen pentoxide followed by treatment with sodium bisulfite.Efficient nitration yielding various nitropyridine derivatives .
Vicarious Nucleophilic SubstitutionUtilizes carbon nucleophiles to selectively modify the pyridine ring.High regioselectivity achieved for certain substitutions .
Direct AminationReaction in DMSO/water saturated with ammonia to form amino derivatives.High selectivity and yield for target compounds .

Case Studies

  • Antimicrobial Efficacy Study : A study investigated the effectiveness of various nitropyridine derivatives against Mycobacterium tuberculosis. Structural modifications were found to enhance bioactivity significantly.
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of nitropyridine derivatives on cancer cell lines. Results indicated promising activity in inhibiting tumor growth, suggesting potential for anticancer drug development.
  • Mechanistic Insights into Enzyme Interaction : Research into enzyme inhibition mechanisms revealed that specific nitropyridine derivatives could disrupt critical cellular processes, providing insights into their therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SN_NN

Ar)**
The nitro group at the 3-position activates the pyridine ring for nucleophilic substitution. Reactions with sulfur nucleophiles proceed regioselectively at the nitro-bearing position:

Reaction ConditionsReagentsProductYieldSource
NaH, DMF, RT, 12hThiophenol (PhSH)3-(Phenylthio)-2-(4-methylphenyl)pyridine85%
K2_2
CO3_3
, DMF, 80°C, 6h4-Methylbenzenethiol3-[(4-Methylphenyl)thio]-2-(4-methylphenyl)pyridine78%

Mechanistic Insights :

  • The nitro group stabilizes the Meisenheimer intermediate during the substitution process.

  • Steric hindrance from the 4-methylphenyl group at the 2-position directs nucleophilic attack to the 3-nitro position .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group under controlled conditions:

Reducing SystemSolventProductNotesSource
H2_2
(1 atm), Pd/C, EtOH, 25°CEthanol3-Amino-2-(4-methylphenyl)pyridineComplete conversion in 2h
Fe/HCl, H2_2
O, 70°CWater3-Amino-2-(4-methylphenyl)pyridine65% isolated yield

Key Observations :

  • Catalytic hydrogenation preserves the pyridine ring integrity.

  • Stoichiometric reductions (e.g., Fe/HCl) may require longer reaction times .

Electrophilic Substitution

Despite the deactivating nitro group, the 4-methylphenyl substituent enables limited electrophilic substitution:

ReactionConditionsProductRegioselectivitySource
BrominationBr2_2
, FeBr3_3
, 80°C5-Bromo-3-nitro-2-(4-methylphenyl)pyridinePara to nitro group

Mechanistic Notes :

  • Bromination occurs at the 5-position due to resonance-directed activation by the nitro group .

Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling reactions:

Reaction TypeCatalyst SystemPartnerProductYieldSource
Suzuki-MiyauraPd(PPh3_3
)4_4
, K2_2
CO3_3
Phenylboronic acid3-Phenyl-2-(4-methylphenyl)pyridine72%

Limitations :

  • The nitro group must be removed post-coupling via reduction if the amino derivative is desired .

Ring Transformation Reactions

Under strongly acidic or basic conditions, ring-opening and recyclization pathways are observed:

ReactionConditionsProductMechanismSource
HydrolysisH2_2
SO4_4
, 100°C4-Methylbenzamide + NitroacetamideAcid-catalyzed cleavage
AminolysisNH3_3
, DMF, 120°C3-Amino-2-(4-methylphenyl)pyridineRing contraction

Comparison with Similar Compounds

Table 1: Substituent Comparison of Nitropyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Nitropyridine, 2-(4-methylphenyl)- -NO₂ (3), -C₆H₄CH₃ (2) C₁₂H₁₀N₂O₂ 214.22 (calc.) Hypothetical; inferred properties -
2-(4-Methoxyphenoxy)-3-nitropyridine -NO₂ (3), -O-C₆H₄OCH₃ (2) C₁₁H₇FN₂O₃ 234.18 Fluorescence studies
4-Methyl-3-nitropyridin-2-amine -NO₂ (3), -CH₃ (4), -NH₂ (2) C₆H₇N₃O₂ 153.14 Agrochemical/pharmaceutical precursor
2-(4-Fluorophenoxy)-3-nitropyridine -NO₂ (3), -O-C₆H₄F (2) C₁₁H₇FN₂O₃ 234.18 Synthetic intermediate
2-(4-Methylphenyl) Indolizine Indolizine core with -C₆H₄CH₃ (2) C₁₅H₁₃N 207.27 Log P = 3.73; moderate drug-likeness

Key Observations:

  • Substituent Effects on Lipophilicity: The 4-methylphenyl group in 2-(4-methylphenyl) Indolizine contributes to a high log P (3.73), indicating significant lipophilicity .
  • Electronic Effects: The nitro group at position 3 in nitropyridines (e.g., 4-Methyl-3-nitropyridin-2-amine) enhances electrophilicity, facilitating nucleophilic substitution reactions critical in agrochemical synthesis .
  • Steric Hindrance: Bulky substituents like 4-methylphenyl may reduce reactivity compared to smaller groups (e.g., -NH₂ or -OCH₃), as seen in slower reaction kinetics for analogous compounds .

Pharmacokinetic and Drug-Likeness Profiles

Table 2: In-Silico Pharmacokinetic Comparisons

Compound Name log P Solubility (mg/mL) GI Absorption BBB Permeation Drug-Likeness Score References
2-(4-Methylphenyl) Indolizine 3.73 Low High Yes 3.50
4-Methyl-3-nitropyridin-2-amine 1.02* Moderate Moderate No 2.80
3-Nitropyridine, 2-(4-methylphenyl)- (Predicted) ~2.5–3.5 Low-Moderate High Limited ~3.0 -

*Estimated using computational tools (e.g., XLogP3).

Key Findings:

  • The 4-methylphenyl group in 2-(4-methylphenyl) Indolizine enhances lipophilicity (log P = 3.73), correlating with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation . Similar trends are expected for 3-Nitropyridine, 2-(4-methylphenyl)-.
  • Nitro groups generally reduce solubility, as seen in 4-Methyl-3-nitropyridin-2-amine, which has moderate solubility despite a smaller molecular weight .

Preparation Methods

Nucleophilic Aromatic Substitution

Alternatively, the 2-hydroxyl group in 4-chloro-3-nitropyridin-2-ol (from diazotization) can be converted to a tosylate using 4-methylbenzenesulfonyl chloride. As demonstrated in the Degruyter study, 3-nitropyridin-2-ol derivatives react with tosyl chloride in acetonitrile at 0°C, forming 3-nitropyridin-2-yl tosylate. This tosylate intermediate undergoes nucleophilic displacement with a 4-methylphenyl Grignard reagent (e.g., 4-methylphenylmagnesium bromide) in tetrahydrofuran (THF) at −78°C, yielding the target compound.

One-Pot Synthesis via Tosylation and Coupling

The Degruyter protocol offers a streamlined one-pot method for functionalizing 3-nitropyridines:

  • Acetamidation : 3-Nitropyridine is treated with acetic anhydride and a catalytic amount of sulfuric acid to form 3-acetamidopyridine.

  • Tosylation : The acetamide intermediate reacts with 4-methylbenzenesulfonyl chloride in dichloromethane, yielding 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate.

  • Deprotection and Coupling : Hydrolysis of the acetamide group with aqueous HCl, followed by a copper-catalyzed Ullmann coupling with 4-methyliodobenzene, affords 2-(4-methylphenyl)-3-nitropyridine.

Key Data :

StepReagents/ConditionsYield (%)
TosylationTsCl, CH₂Cl₂, 0°C, 2 hr85
Ullmann CouplingCuI, K₂CO₃, DMF, 120°C, 24 hr65

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Nitration-Diazotization-Coupling : This route offers high purity (>95%) but involves multiple steps, reducing overall yield to ~50%.

  • One-Pot Tosylation : Streamlined but requires stringent temperature control, with moderate yields (65%) .

Q & A

Q. Key Table: Synthesis Conditions

ReagentSolventTemperatureYieldCharacterization Methods
2-Chloro-3-nitropyridine + p-cresolAcetonitrile80°C, 8 hrs68%IR, 1^1H NMR, 13^{13}C NMR, GC-MS

What spectroscopic techniques are used to confirm the structure of 3-Nitropyridine, 2-(4-methylphenyl)-?

Answer:

  • IR Spectroscopy: Identifies nitro (1520–1350 cm1^{-1}) and aryl ether (1250–1150 cm1^{-1}) functional groups.
  • 1^1H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • GC-MS: Confirms molecular ion peaks (e.g., [M+^+] at m/z 230) and fragmentation patterns .

How can researchers address contradictions in spectral data across studies for nitro-substituted pyridine derivatives?

Answer:
Contradictions may arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies:

  • Use deuterated solvents with internal standards (e.g., TMS for NMR).
  • Cross-validate with computational methods (DFT for NMR chemical shifts).
  • Compare with structurally analogous compounds, such as 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine or 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine .

How does substituent position on the phenyl ring affect the physicochemical properties of 3-nitropyridine derivatives?

Answer:

  • Electron-withdrawing groups (e.g., -NO2_2, -Cl) reduce electron density on the pyridine ring, decreasing solubility in non-polar solvents.
  • Steric effects from bulky substituents (e.g., 4-chloro-3,5-dimethylphenoxy) hinder crystallization, as seen in analogs with lower melting points (e.g., 80°C for 246862-63-5 vs. 255–257°C for simpler derivatives ).

What strategies are effective for designing derivatives of 3-Nitropyridine, 2-(4-methylphenyl)- with enhanced bioactivity?

Answer:

  • Heterocyclic modifications: Introduce oxazolo[4,5-d]pyrimidine moieties to improve binding affinity, as demonstrated in derivatives like 2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidines .
  • Positional isomerism: Explore pyridine ring orientation (e.g., 2-, 3-, or 4-position) to optimize interactions with biological targets .

What are the solubility characteristics of 3-Nitropyridine, 2-(4-methylphenyl)- in common organic solvents?

Answer:
Solubility is highest in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) and moderate in ethanol or ethyl acetate. Fluorescence studies in THF show concentration-dependent intensity, suggesting aggregation at >1 mM .

How can synthetic protocols for 3-Nitropyridine, 2-(4-methylphenyl)- be optimized for scale-up?

Answer:

  • Catalyst screening: Transition-metal catalysts (e.g., CuI) may accelerate substitution reactions.
  • Solvent recycling: Recover acetonitrile via distillation to reduce costs.
  • In-line monitoring: Use HPLC or FTIR to track reaction progress and minimize byproducts .

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